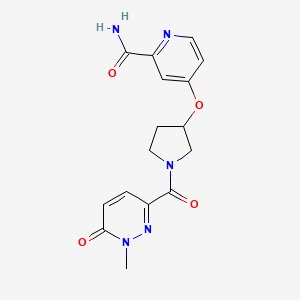

4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[1-(1-methyl-6-oxopyridazine-3-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4/c1-20-14(22)3-2-12(19-20)16(24)21-7-5-11(9-21)25-10-4-6-18-13(8-10)15(17)23/h2-4,6,8,11H,5,7,9H2,1H3,(H2,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTCYZACIJJIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=CC(=NC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide” are currently unknown. The compound is a derivative of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Mode of Action

It’s known that the compound contains a 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid moiety, which may play a role in its biological activity.

Pharmacokinetics

The compound is a solid at room temperature, which may influence its absorption and distribution in the body. The compound’s molecular weight (154.12 g/mol) and its chemical structure may also impact its metabolism and excretion.

Biological Activity

4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a complex heterocyclic compound that has been the subject of various studies due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of derivatives that exhibit significant biological activity. Its structure includes a pyrrolidine moiety linked to a picolinamide, which is further substituted with a 1-methyl-6-oxo-1,6-dihydropyridazine group. This unique combination of functional groups is believed to contribute to its pharmacological effects.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Inhibition of Key Enzymes : Many derivatives have been found to inhibit enzymes involved in cancer progression, such as MEK (Mitogen-Activated Protein Kinase Kinase), which plays a crucial role in the MAPK signaling pathway .

- Antitumor Activity : Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Properties : Some derivatives possess anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting pathways such as NF-kB .

Biological Activity Data

A summary of biological activities observed in studies involving related compounds is presented in the following table:

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

- Antitumor Efficacy : A study involving a derivative showed significant inhibition of tumor growth in mice models bearing human colorectal cancer xenografts. The compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics .

- Inhibition of Inflammatory Responses : Another study highlighted the compound's ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

- Synergistic Effects with Other Drugs : Research indicated that when combined with conventional drugs like doxorubicin, certain derivatives enhanced cytotoxicity against resistant cancer cell lines, pointing towards their potential use in combination therapies .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating various diseases, particularly cancers. Its structural similarity to known anticancer agents suggests it may exhibit similar biological activities.

Key Findings:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, studies have shown that related compounds induce apoptosis in human lung carcinoma cells (A549) by affecting cell cycle regulation and promoting oxidative stress responses .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of pathogens through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

Neuropharmacology

There is emerging evidence that compounds related to this structure may have neuroprotective effects. They are being studied for their potential to treat neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide?

- Methodological Answer : The compound can be synthesized via a multi-step coupling strategy. First, the pyrrolidine-3-yloxy moiety is introduced through nucleophilic substitution or Mitsunobu reactions. The 1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl group is then coupled using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions. Purification typically involves column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for higher purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for verifying the pyrrolidine and pyridazine ring connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. For crystalline derivatives, X-ray diffraction provides unambiguous confirmation .

Q. What safety protocols are required for handling this compound?

- Methodological Answer : Due to potential irritancy (based on structural analogs), use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should be in airtight containers at -20°C under nitrogen to prevent hydrolysis. Emergency procedures include rinsing exposed skin with water and consulting toxicity databases like PubChem for hazard-specific first aid .

Advanced Research Questions

Q. How can researchers optimize synthetic yield under varying catalytic conditions?

- Methodological Answer : Employ design of experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd/C for hydrogenation). Response surface methodology (RSM) can model interactions between parameters. For example, demonstrates that microwave-assisted synthesis reduces reaction time by 40% while maintaining >90% yield .

Q. How to resolve contradictions between computational bioactivity predictions and experimental data?

- Methodological Answer : Re-evaluate docking parameters (e.g., force fields, solvation models) using molecular dynamics simulations to account for protein flexibility. Validate in vitro assays with orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50). Contradictions may arise from off-target effects, which can be probed via kinome-wide profiling or CRISPR knockout models .

Q. What strategies validate target engagement in cellular assays?

- Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm binding to the intended protein target. Combine with siRNA knockdown to correlate potency loss. For kinase targets, phosphoproteomics can map downstream signaling changes. highlights the use of radiolabeled analogs for competitive binding studies in live cells .

Q. How to address stability issues in aqueous buffers during pharmacological studies?

- Methodological Answer : Perform forced degradation studies (pH 1–13, 40–80°C) to identify labile sites. Stabilize the compound using cyclodextrin encapsulation or PEGylation. Monitor degradation products via LC-MS and adjust formulation buffers (e.g., citrate for acidic conditions) accordingly .

Methodological Notes

- Data Contradiction Analysis : When conflicting bioactivity data arise, cross-validate assays with positive/negative controls and replicate experiments across independent labs. Use Bland-Altman plots to assess inter-lab variability .

- Experimental Design : For structure-activity relationship (SAR) studies, prioritize substituents based on electron-withdrawing/donating effects and steric bulk, as seen in ’s pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.